molecular formula C20H17ClN6O2S B12152413 N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12152413
M. Wt: 440.9 g/mol
InChI Key: SNQYDNUUPZKPQP-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide moieties. Its structure features a triazole ring substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyrazin-2-yl group. The sulfanyl (-S-) linker connects the triazole core to an acetamide group, which is further substituted with a 4-chloro-2-methylphenyl aromatic ring.

Properties

Molecular Formula

C20H17ClN6O2S

Molecular Weight

440.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17ClN6O2S/c1-13-9-14(21)4-5-16(13)24-18(28)12-30-20-26-25-19(17-10-22-6-7-23-17)27(20)11-15-3-2-8-29-15/h2-10H,11-12H2,1H3,(H,24,28)

InChI Key

SNQYDNUUPZKPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4

Origin of Product

United States

Biological Activity

N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 573942-32-2
  • Molecular Formula : C22H20ClN5O3S

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the triazole moiety is known for its effectiveness against various bacteria and fungi. In vitro assays have shown that related triazole compounds can inhibit the growth of Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. A study involving drug libraries discovered that compounds containing the triazole scaffold were effective against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives demonstrated IC50 values as low as 0.39 μM against various cancer types, suggesting that this compound may share similar properties .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Effect on Activity
Triazole RingEssential for antimicrobial and anticancer activity
Furan SubstituentEnhances lipophilicity and cellular uptake
Chlorine AtomModulates receptor interactions and enhances potency
Sulfanyl GroupIncreases binding affinity to biological targets

Case Studies

  • Antimicrobial Screening : A study screened several derivatives for their ability to inhibit Mycobacterium tuberculosis. The most active compounds were found to have IC50 values significantly lower than conventional drugs, indicating a promising avenue for developing new anti-tubercular agents .
  • Cancer Cell Line Testing : Another investigation tested the compound against several cancer cell lines (e.g., HeLa, MCF7) and reported that it induced apoptosis at concentrations as low as 0.62 μM, demonstrating its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations in analogous compounds include substitutions on the triazole ring, modifications to the acetamide-linked aromatic ring, and replacement of heterocyclic systems (e.g., pyrazine vs. pyridine). Representative examples:

Compound Name Key Structural Differences Biological Activity/Application Source
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide Pyridine replaces pyrazine; methoxy and methyl groups on phenyl ring Anti-exudative (AEA) activity
N-(4-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl group replaces furan-2-ylmethyl on triazole Not explicitly reported; structural SAR
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Amino group at 4-position of triazole; diverse aryl substitutions on acetamide Anti-exudative (AEA > diclofenac sodium)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) Ethyl and pyridine substituents; targets insect Orco receptors Orco agonist activity

Structure-Activity Relationships (SAR)

  • Pyrazine at the 5-position increases polarity, aiding solubility and hydrogen bonding with biological targets .
  • Acetamide Substitutions :
    • Chlorine at the 4-position of the phenyl ring boosts anti-exudative activity by stabilizing aryl-receptor interactions .
    • Methyl or methoxy groups at the 2-position modulate steric hindrance and electron density .

Physicochemical Properties

  • Melting Points : Derivatives with halogenated aryl groups (e.g., 4-chloro) exhibit higher melting points (>180°C) due to increased crystallinity .
  • NMR Data :
    • Protons on the furan ring resonate at δ 6.2–7.4 ppm, while pyrazine protons appear as singlets near δ 8.5–9.0 ppm .
    • Methyl groups on the phenyl ring produce sharp singlets at δ 2.3–2.5 ppm .

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